
MSA-2 dimer
Vue d'ensemble
Description
Le dimère de MSA-2 est un agoniste de l'activateur de gènes de l'interféron (STING) sélectif, oralement actif et non nucléotidique. Il a montré un potentiel significatif dans les activités antitumorales et immunogènes. Le composé est connu pour sa capacité à se lier à STING sous forme de dimère non covalent, présentant une perméabilité plus élevée que les dinucléotides cycliques .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du dimère de MSA-2 implique un criblage à haut débit pour identifier les agonistes de STING cellulo-perméables. Le processus inclut le développement d'une bibliothèque d'environ 2,4 millions de composés, parmi lesquels MSA-2 a été identifié . Le composé est synthétisé sous forme de dimère non covalent, ce qui améliore sa perméabilité et son efficacité .
Méthodes de Production Industrielle : La production industrielle du dimère de MSA-2 implique l'utilisation de techniques de synthèse avancées pour garantir une pureté et un rendement élevés. Le composé est généralement produit sous forme solide et stocké à 4°C, à l'abri de l'humidité . Le processus de production comprend également la préparation de solutions mères dans des solvants comme le DMSO, assurant la stabilité et la solubilité pour diverses applications .
Analyse Des Réactions Chimiques
Formation of MSA-2 Dimer
MSA-2 can pre-organize in solution to form a bioactive non-covalent dimer, which then enters the ligand-binding pocket of STING to exert its pharmacological effects . The key insight into why MSA-2 exhibits its properties is that it exists in equilibrium between monomers and dimers, with the dimer form activating STING . The acidic conditions of the tumor microenvironment favor the dimerization of MSA-2 .
Binding of this compound to STING
The non-covalently tethered dimers of MSA-2 bind STING with nanomolar affinity . X-ray crystallography reveals that the STING-MSA-2 complex adopts a closed conformation . The this compound interacts with STING through π-π stacking against Tyrosine 167 (Tyr167) from each STING subunit and forms noncovalent crosslinking between the protein homodimer, stabilizing the closed conformation .
Impact of this compound on STING Activation and Immune Response
MSA-2 binding to STING induces the expression of type I interferon and activates downstream signaling pathways . It promotes the phosphorylation of TBK1/IRF3, which enhances interferon secretion and stimulates both innate and adaptive immune responses, leading to antitumor effects .
MSA-2 Analogs and Modifications
Researchers have explored various modifications to the this compound to optimize its binding and activity. A covalent dimer of MSA-2 was synthesized to confirm that dimerized MSA-2 selectively activates STING . Computational methods were used to score thousands of linkers to create new MSA-2 dimers that reduce entropy and maximize the alignment of the crystal structure of MSA-2 bound to STING . Altering the linker between the benzothiophene cores influenced the binding efficiency to STING . For example, a three-atom linker with a C–C bond length of 1.54 Å was effective for covalent connection .
Synergistic Effects with Other Treatments
The combination of MSA-2 and anti-PD-1 therapy has shown synergistic antitumor effects compared to monotherapy in immunologically "cold" tumors . MSA-2 also synergizes with Manganese (Mn2+) in STING activation, leading to an enhanced antiviral effect in vitro .
MSA-2 in Aerosol Formation
While the primary focus of MSA-2 research is its role as a STING agonist, methane sulfonic acid (MSA), a related compound, also plays a role in atmospheric chemistry. MSA can enhance the formation of molecular clusters of sulfuric acid and dimethylamine, affecting aerosol formation rates .
Data Table: Binding Energies of MSA Complexes
Reaction | Gibbs Free Energy Change (kcal/mol) |
---|---|
DMA + MSA | -8.19 |
H2SO4 + MSA | -8.56 |
MSA + MSA | -7.53 |
Note: The Gibbs free energy values are sourced from Density Functional Theory (DFT) calculations .
Applications De Recherche Scientifique
MSA-2 dimer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying STING agonists and their interactions.
Biology: Investigated for its role in modulating immune responses and enhancing antitumor immunity.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in combination with immune checkpoint inhibitors
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the STING pathway.
Mécanisme D'action
MSA-2 dimer exerts its effects by binding to the STING protein with nanomolar affinity. This binding induces a conformational change in STING, leading to the activation of downstream signaling pathways. The activation of STING results in the increased expression of type I interferon and other proinflammatory cytokines, which stimulate robust antitumor immunity . The acidic tumor microenvironment enhances the cell entry and retention of this compound, further increasing its antitumor potency .
Comparaison Avec Des Composés Similaires
Cyclic Dinucleotides (CDNs): First-generation STING agonists with lower selectivity and higher inflammatory cytokine induction in normal tissues.
Uniqueness of MSA-2 Dimer: this compound stands out due to its higher permeability, selective activation of STING, and enhanced antitumor activity in the acidic tumor microenvironment. Its ability to be administered orally and its long-term immunogenic activity make it a promising candidate for cancer therapy .
Activité Biologique
MSA-2 dimer, a non-nucleotide stimulator of interferon genes (STING) agonist, has emerged as a significant compound in cancer immunotherapy. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in cancer treatment, and potential applications in combination therapies.
Chemical Structure : MSA-2 is chemically identified as 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid. It exhibits high purity (≥98%) and is known for its ability to form non-covalent dimers in solution, which are crucial for its biological activity.
Mechanism : MSA-2 binds to STING with high affinity (EC50 values of 8.3 µM for wild-type human STING and 24 µM for the HAQ variant) and promotes a closed conformation of STING, activating downstream signaling pathways that lead to the secretion of type I interferons (IFN-β) and other cytokines such as IL-6 and TNF-α . The acidic tumor microenvironment enhances the entry and retention of MSA-2, further increasing its antitumor potency .
Antitumor Efficacy
Research has demonstrated that MSA-2 exhibits significant antitumor effects through various administration routes (intratumoral, subcutaneous, and oral) . In preclinical models, MSA-2 has shown to induce tumor regression and durable antitumor immunity. Notably, it synergizes effectively with anti-PD-1 therapies in immunologically "cold" tumors such as colorectal cancer and melanoma, enhancing the overall therapeutic response compared to monotherapy .
Case Studies
- Combination Therapy with Anti-PD-1 : In studies involving syngeneic mouse models (e.g., MC38 colorectal tumors), the combination of oral MSA-2 and anti-PD-1 therapy resulted in superior tumor regression compared to either treatment alone. This suggests that MSA-2 not only activates innate immune responses but also enhances adaptive immunity through checkpoint inhibition .
- Antiviral Activity : Beyond its antitumor properties, MSA-2 has demonstrated antiviral effects. In vitro studies showed that it could inhibit replication of Seneca Valley Virus (SVV) in PK-15 cells by activating the STING pathway, leading to reduced viral RNA levels . This indicates potential applications for MSA-2 in antiviral therapies as well.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value/Observation |
---|---|
Chemical Name | 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid |
Purity | ≥98% |
Binding Affinity (EC50) | 8.3 µM (WT STING), 24 µM (HAQ STING) |
Administration Routes | Oral, intratumoral, subcutaneous |
Antitumor Efficacy | Significant tumor regression; durable immunity |
Synergistic Effects | Enhanced efficacy with anti-PD-1 therapy |
Cytokine Induction | Increased IFN-β, IL-6, TNF-α levels post-treatment |
Propriétés
IUPAC Name |
4-[5-[3-[2-(3-carboxypropanoyl)-6-methoxy-1-benzothiophen-5-yl]propyl]-6-methoxy-1-benzothiophen-2-yl]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O8S2/c1-36-22-14-24-18(12-26(38-24)20(30)6-8-28(32)33)10-16(22)4-3-5-17-11-19-13-27(21(31)7-9-29(34)35)39-25(19)15-23(17)37-2/h10-15H,3-9H2,1-2H3,(H,32,33)(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYYPCWAUQMVJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(SC2=C1)C(=O)CCC(=O)O)CCCC3=C(C=C4C(=C3)C=C(S4)C(=O)CCC(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.